molecular formula C17H13ClN2OS B2579160 4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 103966-04-7

4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2579160
CAS No.: 103966-04-7
M. Wt: 328.81
InChI Key: AETWPTXNPUZNAX-UHFFFAOYSA-N
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Description

“4-Chloro-N-(4-methoxybenzyl)benzamide” is a chemical compound with the molecular formula C15H14ClNO2 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-N-(4-methoxybenzyl)benzamide” is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Anticancer Activity

Compounds similar to "4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide" have been designed and synthesized for their potential anticancer activity. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated against various cancer cell lines, showing moderate to excellent activity compared to the reference drug etoposide (B. Ravinaik et al., 2021).

Antimicrobial Activity

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited promising antimicrobial activity against several bacterial and fungal strains, some showing higher potency than reference drugs (D. Bikobo et al., 2017).

Nematocidal Activity

In the field of agriculture, novel compounds containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide groups showed significant nematocidal activities against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for developing new nematicides (Dan Liu et al., 2022).

Antitubercular Activity

The synthesis and evaluation of new derivatives for antitubercular activity against Mycobacterium tuberculosis H37Rv revealed that specific compounds demonstrated significant activity, emphasizing the potential for developing new antitubercular agents (N. Nayak et al., 2016).

Mechanism of Action

“4-Chloro-N-(4-Methoxyphenyl)benzamide” is a COX-1 inhibitor analgesic that does not cause gastric damage .

Safety and Hazards

“4-Chloro-N-(4-Methoxyphenyl)benzamide” is a COX-1 inhibitor analgesic that does not cause gastric damage .

Properties

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-11-2-4-12(5-3-11)15-10-22-17(19-15)20-16(21)13-6-8-14(18)9-7-13/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETWPTXNPUZNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976561
Record name 4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6107-46-6
Record name 4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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